molecular formula C18H16ClNO3S B2607353 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide CAS No. 863007-30-1

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide

Cat. No. B2607353
CAS RN: 863007-30-1
M. Wt: 361.84
InChI Key: NCDPSJBPOMSAKO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide is a chemical compound that has been the subject of scientific research due to its potential application in various fields. This compound is also known by its chemical name, CPDT.

Scientific Research Applications

Synthesis and Characterization

Polymer Synthesis

This compound and its derivatives have been explored for their potential in synthesizing novel polymers. For instance, research has been conducted on the synthesis and characterization of new aromatic polyimides using related compounds. These polymers exhibit high solubility in organic solvents and show significant thermal stability, making them suitable for advanced material applications (Butt et al., 2005).

Radioactive Labeling

Another study focused on the synthesis and characterization of tritium-labeled compounds similar to N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide. Such research is crucial for developing new radiopharmaceuticals and studying drug-receptor interactions, providing insights into the mechanisms of action of potential therapeutic agents (Hong et al., 2015).

Material Science

Adsorption and Environmental Remediation

Research has also been conducted on the utilization of graphene oxide as an effective adsorbent for the removal of environmental pollutants, such as chlorophenols. This study sheds light on the adsorption mechanism and dynamic behavior of these compounds, offering potential applications in water treatment and environmental remediation (Wei et al., 2019).

Functionalization of Surfaces

The compound's derivatives have been used to functionalize surfaces, such as graphene oxide, for potential dye and copper removal. Such studies are essential for developing new materials capable of treating polluted water, thereby addressing one of the significant challenges of environmental pollution (Chen et al., 2016).

Biological Applications

Anticancer Activity

The synthesis and evaluation of derivatives of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbenzamide have been explored for their potential anticancer activity. These compounds have been tested against various cancer cell lines, demonstrating promising anticancer activities. Such research contributes to the development of new therapeutic agents for cancer treatment (Huang et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-13-3-2-4-14(11-13)18(21)20(16-7-5-15(19)6-8-16)17-9-10-24(22,23)12-17/h2-11,17H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPSJBPOMSAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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